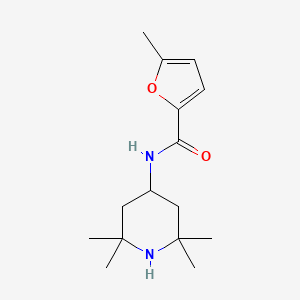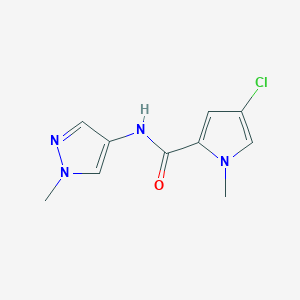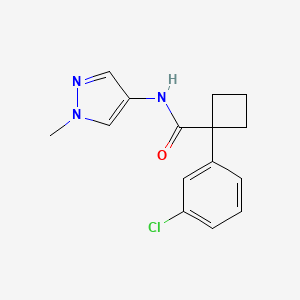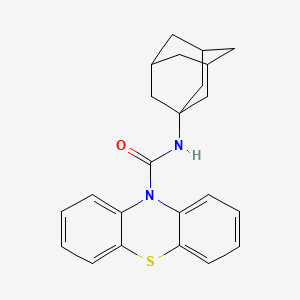
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic chemical compound that belongs to the cathinone class of drugs. Dibutylone is a new psychoactive substance that has gained popularity in recent years due to its stimulating effects. Dibutylone is structurally similar to other cathinones such as methylone and ethylone. In
Mécanisme D'action
Dibutylone acts as a reuptake inhibitor of dopamine and serotonin, which leads to an increase in their levels in the brain. This increase in dopamine and serotonin levels is responsible for the stimulating effects of Dibutylone. Dibutylone also has an affinity for the norepinephrine transporter, which may contribute to its stimulating effects.
Biochemical and Physiological Effects
Dibutylone has been found to have stimulant effects similar to other cathinones such as methylone and ethylone. These effects include increased heart rate, blood pressure, and body temperature. Dibutylone has also been found to have euphoric effects, which may contribute to its abuse potential. Long-term use of Dibutylone may lead to addiction and other negative consequences.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which makes it a promising candidate for research. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are many future directions for the study of Dibutylone. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its effects on dopamine and serotonin transporters in more detail. Additionally, more research is needed to understand the long-term effects of Dibutylone use and its potential for addiction.
Méthodes De Synthèse
The synthesis method of Dibutylone involves the reaction of 1-(3-methylphenyl)-2-nitropropene with dibutylamine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or isopropanol. The resulting product is then purified using chromatography techniques such as column chromatography or flash chromatography.
Applications De Recherche Scientifique
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methylone and ethylone. Dibutylone has been used in studies to investigate its effects on dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. Dibutylone has also been used in studies to investigate its potential as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-6-5-7-12(8-9)10(13)11(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEROKBYBIJQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)